6-Nitro-2-hydroxymethylbenzothiazole
Description
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
(6-nitro-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C8H6N2O3S/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-3,11H,4H2 |
InChI Key |
YJAHODMDIPZENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position of benzothiazoles is critical for modulating bioactivity and physicochemical properties. Below are key analogs:
Structural and Crystallographic Insights
- 6-Nitro-1,3-benzothiazole-2-thione : The nitro group is twisted 5.5° from the benzene ring plane, influencing electronic delocalization. Intermolecular N–H⋯S hydrogen bonds and π–π stacking (3.588 Å) stabilize its crystal lattice . In contrast, the hydroxymethyl group in this compound may promote stronger hydrogen bonding with biological targets.
Physicochemical Properties
- Solubility: Hydroxymethyl and amino substituents improve aqueous solubility compared to phenyl or thione groups. Hydrochloride salts of amino derivatives (e.g., compounds 13–19 in ) are water-soluble, facilitating in vivo applications .
- Thione and oxo derivatives may exhibit tautomerism, altering reactivity .
Q & A
Q. What are the established synthetic routes for 6-Nitro-2-hydroxymethylbenzothiazole, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The synthesis typically involves two stages: (1) nitration of 2-aminobenzothiazole derivatives using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position, and (2) hydroxymethylation via alkylation or substitution reactions. Key parameters include:
- Reaction Temperature : Excess heat during nitration can lead to byproducts like dinitro derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation/hydroxymethylation efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol ensures high purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and nitro-group orientation, as demonstrated for analogous nitrobenzothiazoles .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydroxymethyl (-CH₂OH, δ ~4.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effects via deshielded carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₇N₂O₃S) .
Q. What in vitro assays are standard for preliminary biological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases (e.g., IC₅₀ determination via spectrophotometry) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity in normal cells .
- Key Parameters : Maintain consistent pH, temperature, and DMSO concentration (<0.1% to avoid solvent interference) .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation/hydroxymethylation of nitrobenzothiazole precursors?
- Methodological Answer :
- Catalyst Use : Pyridine or DMAP accelerates acylation by absorbing liberated HCl .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while improving regioselectivity .
- Side Reaction Mitigation : Pre-cool reagents to suppress oxidation of the hydroxymethyl group .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Impurity Analysis : Use HPLC-MS to confirm compound purity; trace solvents (e.g., DMF) may artifactually inhibit enzymes .
- Meta-Analysis : Apply statistical models (e.g., random-effects models) to reconcile divergent IC₅₀ values, accounting for study-specific covariates .
Q. How do electron-withdrawing substituents (e.g., nitro) influence the pharmacological profile of benzothiazole derivatives?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density shifts, predicting enhanced binding to targets like DNA topoisomerases .
- Structure-Activity Relationship (SAR) : Compare nitro-substituted analogs with methoxy or chloro derivatives in cytotoxicity assays. For example, nitro groups often enhance antiproliferative activity but reduce solubility .
- Solubility Optimization : Introduce polar groups (e.g., PEG chains) to nitrobenzothiazoles without altering core reactivity .
Data Presentation
Q. Table 1: Comparative Reactivity of Nitrobenzothiazole Derivatives
| Derivative | Synthetic Yield (%) | IC₅₀ (μM, HeLa Cells) | LogP (Predicted) |
|---|---|---|---|
| 6-Nitro-2-HMBT | 68 | 12.3 ± 1.5 | 1.8 |
| 6-Methoxy-2-HMBT | 72 | 45.6 ± 3.2 | 2.1 |
| 6-Chloro-2-HMBT | 65 | 28.9 ± 2.7 | 2.4 |
HMBT = Hydroxymethylbenzothiazole; LogP = Octanol-water partition coefficient.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
